8-Methoxy-3,4-dihydroisoquinoline
Overview
Description
8-Methoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are bicyclic aromatic compounds. This compound features a methoxy group (-OCH₃) attached to the 8th position of the isoquinoline ring system. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Synthesis: This classical method involves the cyclodehydration of β-phenylethylamines to form isoquinolines. The reaction typically uses a strong acid, such as phosphorus oxychloride (POCl₃), and is conducted under reflux conditions.
Reductive Amination: Another common method involves the reductive amination of 8-methoxybenzylamine with suitable aldehydes or ketones, followed by cyclization to form the isoquinoline core.
Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are increasingly being employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Saturated analogs of the isoquinoline ring.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
8-Methoxy-3,4-dihydroisoquinoline has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 8-methoxy-3,4-dihydroisoquinoline exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the derivative and its intended use.
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Lacks the methoxy group, leading to different chemical and biological properties.
7-Methoxy-3,4-dihydroisoquinoline: Similar structure but with the methoxy group at a different position.
Isoquinoline: The parent compound without the dihydro modification.
Uniqueness: 8-Methoxy-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its methoxy group enhances its solubility and potential for forming hydrogen bonds, making it distinct from other isoquinolines.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile synthetic routes make it a valuable compound in research and development.
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Properties
IUPAC Name |
8-methoxy-3,4-dihydroisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBULMQIMWQJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299256 | |
Record name | 3,4-Dihydro-8-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24693-44-5 | |
Record name | 3,4-Dihydro-8-methoxyisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24693-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-8-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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